molecular formula C15H23N3O2 B5576153 (3S*,4R*)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol

(3S*,4R*)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol

Cat. No.: B5576153
M. Wt: 277.36 g/mol
InChI Key: HIURQTKYMLQUJI-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.17902698 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Applications Piperidine derivatives, including those with a quinazoline ring system, have been investigated for their potential antihypertensive properties. A study by Takai et al. (1986) synthesized a series of these compounds and tested them on spontaneously hypertensive rat models, discovering compounds that produced relatively strong hypotension, indicating their potential application in antihypertensive treatments Takai et al., 1986.

Antimicrobial Applications Research on piperidine derivatives has also explored their antimicrobial activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness against various microorganisms, demonstrating that some compounds possess good to moderate activities, suggesting their utility in developing new antimicrobial agents Bektaş et al., 2010.

Photo-induced Electron Transfer The luminescent properties and photo-induced electron transfer capabilities of piperazine-substituted naphthalimides have been studied, showing that these compounds can serve as pH probes and fluorescence quenchers through a photo-induced electron transfer (PET) process. This research, conducted by Gan et al. (2003), highlights the potential applications of such compounds in developing fluorescent materials and sensors Gan et al., 2003.

Enantioselective Synthesis The development of enantioselective processes for synthesizing compounds with piperidine structures, such as CGRP receptor inhibitors, has been a focus area to improve pharmacological properties. Cann et al. (2012) detailed a convergent, stereoselective synthesis method, demonstrating the application of these compounds in precision medicine and drug development Cann et al., 2012.

Properties

IUPAC Name

(3S,4R)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10-11-5-3-4-6-12(11)17-14(16-10)18-8-7-15(2,20)13(19)9-18/h13,19-20H,3-9H2,1-2H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIURQTKYMLQUJI-DZGCQCFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3CCC(C(C3)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCCC2=NC(=N1)N3CC[C@@]([C@H](C3)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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